DapD Substrate Specificity: L-Enantiomer Is a Bona Fide Substrate (KM 7.0 mM, Vmax 105 µmol/min) While D-Enantiomer Is Not a Substrate and Acts as a Weak Inhibitor (IC50 >20 mM)
The P. aeruginosa DapD enzyme is absolutely specific for the L-stereoisomer. (2S)-2-aminoheptanedioic acid (L-2-aminopimelate) is accepted as a substrate with KM = 7.0 mM and Vmax = 105 µmol/min, while the D-enantiomer (2R)-2-aminoheptanedioic acid is not a substrate and instead acts as a very weak inhibitor with IC50 >20 mM [1]. The crystal structures of DapD co-crystallized with each enantiomer confirm that both bind at the same active site, but the amino group of the D-enantiomer is misaligned for nucleophilic attack on the succinate moiety of succinyl-CoA, providing a structural basis for the complete loss of catalytic processing [1].
| Evidence Dimension | Enzyme substrate activity (DapD succinyltransferase) |
|---|---|
| Target Compound Data | KM = 7.0 mM; Vmax = 105 µmol/min (L-2-aminopimelate) |
| Comparator Or Baseline | D-2-aminopimelate: no detectable substrate activity; IC50 >20 mM as weak inhibitor |
| Quantified Difference | L-enantiomer: full substrate activity (KM 7.0 mM). D-enantiomer: zero substrate turnover; inhibitory IC50 >20 mM |
| Conditions | Recombinant His6-tagged PaDapD; succinyl-CoA as co-substrate; spectrophotometric assay; pH and temperature as per Schnell et al. 2012 |
Why This Matters
Researchers studying DapD enzymology or screening for DAP-pathway inhibitors cannot substitute the D-enantiomer or racemate for the L-form, as only the L-enantiomer engages the enzyme catalytically; the D-form is a distinct pharmacological entity (weak inhibitor).
- [1] Schnell R, Oehlmann W, Sandalova T, et al. Tetrahydrodipicolinate N-Succinyltransferase and Dihydrodipicolinate Synthase from Pseudomonas aeruginosa: Structure Analysis and Gene Deletion. PLoS ONE. 2012;7(2):e31133. (See Figure 2 and Results section: KM 7.0 mM, Vmax 105 µmol/min for L-2-aminopimelate; D-enantiomer IC50 >20 mM.) View Source
